molecular formula C15H13F2NO2 B8641893 Methyl 4-{[(3,5-difluorophenyl)methyl]amino}benzoate

Methyl 4-{[(3,5-difluorophenyl)methyl]amino}benzoate

Cat. No. B8641893
M. Wt: 277.27 g/mol
InChI Key: AKPPPKIPTRPDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

methyl 4-bromobenzoate (1.8 g, 8.37 mmol), (3,5-difluorophenyl)methanamine (1.980 mL, 16.74 mmol) and Cesium carbonate (2.73 g, 8.37 mmol) were mixed in toluene (4 mL) and degassed by bubbling nitrogen through solution. Palladium acetate (0.094 g, 0.42 mmol) and rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (0.365 g, 0.59 mmol) were added and the vial was capped and heated at 100°C over 5 days. Workup by dilution with EtOAc, washing with water, then extraction with 2M HCl. The HCl extract was neutralized with 2M NaOH and extracted with EtOAc and the EtOAc phase was dried (K2CO3) and evaporated to give the crude product. The desired amine was not the compound isolated. Discarded.
Quantity
0.000586 mol
Type
reagent
Reaction Step One
Quantity
0.004 L
Type
solvent
Reaction Step Two
Quantity
0.0167 mol
Type
reactant
Reaction Step Three
Quantity
0.00837 mol
Type
reactant
Reaction Step Four
Quantity
0.000419 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
632
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.000586 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.004 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.0167 mol
Type
reactant
Smiles
C1=C(C=C(C=C1F)F)CN
Step Four
Name
Quantity
0.00837 mol
Type
reactant
Smiles
COC(=O)C1=CC=C(C=C1)Br
Step Five
Name
Quantity
0.000586 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
0.000419 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=C(C=C1)NCC2=CC(=CC(=C2)F)F
Measurements
Type Value Analysis
YIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.